2-Hydroxy-1-(piperidin-1-yl)ethanone
Overview
Description
2-Hydroxy-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of derivatives of 2-Hydroxy-1-(piperidin-1-yl)ethanone have been extensively studied. For instance, Govindhan et al. (2017) reported the synthesis of a compound using a click chemistry approach, starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone, which was then characterized using various spectroscopic techniques and evaluated for cytotoxicity and molecular docking studies to understand its pharmacokinetic nature for further biological applications (Govindhan et al., 2017).
Antibacterial Activity
- Merugu, Ramesh, and Sreenivasulu (2010) synthesized 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives, which were evaluated for antibacterial activity. Their work showcases the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Docking Studies
- Another research focus is on the molecular docking studies to explore the binding efficiency of synthesized compounds with proteins, providing insights into their potential as carrier molecules for biological applications. This approach helps in the understanding of the interaction between newly synthesized molecules and proteins, which is crucial for drug development (Govindhan et al., 2017).
Wound-Healing Potential
- The evaluation of in vivo wound-healing potential of this compound derivatives has also been reported. Vinaya et al. (2009) synthesized a series of derivatives and screened them for wound-healing activity, demonstrating significant results and opening avenues for the development of new therapeutic agents for wound care (Vinaya et al., 2009).
Antileukemic Activity
- Additionally, research into the antileukemic activity of this compound derivatives has shown promising results. Vinaya et al. (2012) synthesized and evaluated a series of novel derivatives against human leukemic cell lines, identifying compounds with good antiproliferative activity. This highlights the potential of these compounds in the treatment of leukemia (Vinaya et al., 2012).
Properties
IUPAC Name |
2-hydroxy-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-7(10)8-4-2-1-3-5-8/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFTEOLGHYWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424297 | |
Record name | 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51068-75-8 | |
Record name | 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-2-(1-piperidinyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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